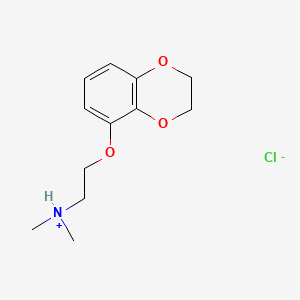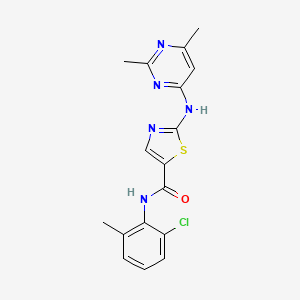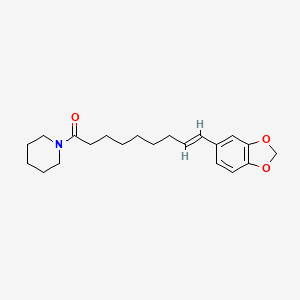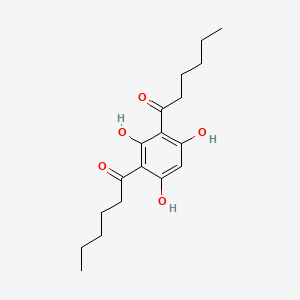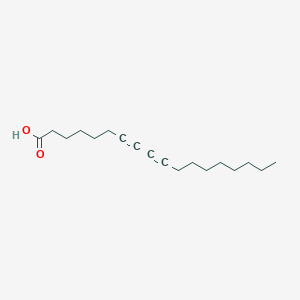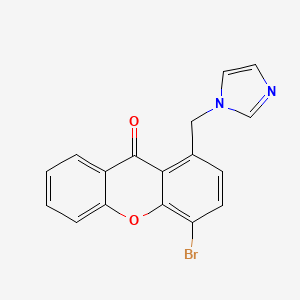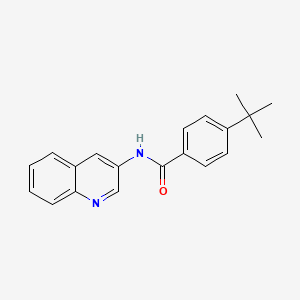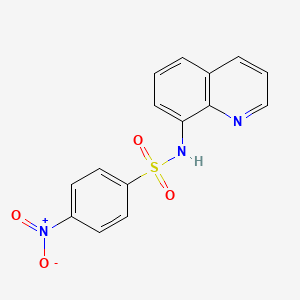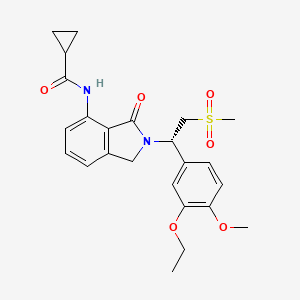
1-(Phenylsulfonyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)butan-2-one is an organic compound with the molecular formula C10H12O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a phenyl ring and a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with butan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfones with different functional groups.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)butan-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)butan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways .
Similar Compounds:
- 1-(Phenylsulfonyl)propan-2-one
- 1-(Phenylsulfonyl)pentan-2-one
- 1-(Phenylsulfonyl)hexan-2-one
Comparison: this compound is unique due to its specific chain length and the position of the sulfonyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications .
Propriétés
Numéro CAS |
33597-94-3 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)butan-2-one |
InChI |
InChI=1S/C10H12O3S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
Clé InChI |
SMYSSDAIMUTBFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



